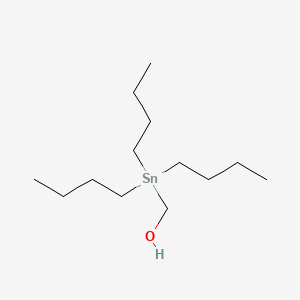

(Tributylstannyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributylstannylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBQBFPNTLPOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310134 | |

| Record name | 1-(Tributylstannyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27490-33-1 | |

| Record name | 1-(Tributylstannyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27490-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Tributylstannyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tributylstannyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Organostannanes in Synthetic Chemistry

An In-Depth Technical Guide to (Tributylstannyl)methanol

This guide provides a comprehensive technical overview of this compound, a versatile organotin reagent. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and critical applications in modern organic synthesis, with a focus on the underlying principles and practical methodologies.

Organostannanes, compounds featuring a tin-carbon bond, have carved a significant niche in the landscape of organic synthesis. Their utility surged with the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction.[1] This powerful method for forming carbon-carbon bonds has made complex molecular architectures, including those found in natural products and pharmaceuticals, more accessible.[1] Beyond cross-coupling, organostannanes are valuable in radical chemistry and transmetallation reactions.[1]

This compound, with the CAS Number 27490-33-1 , is a notable member of this class.[1][2][3][4][5] It is a colorless to light yellow, air-sensitive liquid that uniquely combines a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety.[1][2][3] This distinct structure allows it to serve as a stable and storable equivalent of the hydroxymethyl anion (⁻CH₂OH), a synthetically challenging synthon.[1] Its primary application lies in the palladium-catalyzed introduction of a hydroxymethyl group into various organic molecules, a crucial transformation in the synthesis of biologically active compounds.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value |

| CAS Number | 27490-33-1 |

| Molecular Formula | C₁₃H₃₀OSn |

| Molecular Weight | 321.09 g/mol [2] |

| Appearance | Colorless to light yellow, clear liquid[2][3] |

| Boiling Point | 110 °C at 0.01 Torr[6] |

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5)[7] |

| IR (film) | 3320 cm⁻¹ (-OH stretch), 2970-2860 cm⁻¹ (C-H stretch)[1][7] |

| Storage | Store under inert gas in a cool, dark place (<15°C)[2] |

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.[1] ¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds due to its wide chemical shift range, which allows for clear differentiation of tin atoms in various chemical environments.[1] The chemical shift is sensitive to the electronic environment of the tin atom. ¹H and ¹³C NMR provide detailed information about the organic framework, while IR spectroscopy confirms the presence of the characteristic hydroxyl group.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is commonly achieved through the reaction of tributyltin hydride with paraformaldehyde in the presence of a strong base.[7][8] The following protocol is a detailed methodology for its preparation.

Experimental Protocol: Synthesis of this compound[8][9]

-

Apparatus Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous tetrahydrofuran (THF).

-

Formation of Lithium Diisopropylamide (LDA): Cool the flask in an ice-water bath. Slowly add n-butyllithium (1.60 M in hexane, 58.4 mL, 0.093 mol) via syringe over 15 minutes.

-

Formation of Tributylstannyllithium: After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of THF dropwise over 30 minutes.

-

Reaction with Paraformaldehyde: After another 30 minutes, remove the ice bath and add polyoxymethylene (3.57 g, 0.119 mol) in one portion.

-

Workup: Dilute the resulting clear, colorless solution with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the organic layer with 150 mL of saturated sodium chloride solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield approximately 30 g of this compound as a colorless oil. The crude product is often used directly in subsequent reactions.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of tributyltin hydride to form the reactive tributylstannyllithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water. The workup procedure is designed to remove unreacted starting materials and inorganic byproducts.

Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound stems from its role as a hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.[1] This allows for the direct introduction of a hydroxymethyl group onto various organic scaffolds, a valuable transformation in the synthesis of biologically active molecules and natural products.[1]

The Stille Cross-Coupling Reaction

In a typical Stille reaction, this compound is coupled with an organic halide or triflate in the presence of a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

Catalytic Cycle of the Stille Reaction

Caption: Catalytic cycle of the Stille reaction.

Applications in Drug Development

The introduction of a hydroxymethyl group is a key step in the synthesis of numerous pharmaceutical compounds. For instance, this compound has been utilized in the preparation of novel carbapenem antibiotics.[6][8] It has also been employed in the total synthesis of natural products with potential therapeutic applications, such as justicidin B and taiwanin C.[1] The ability to functionalize heterocyclic compounds with a hydroxymethyl group is particularly important in medicinal chemistry.[6]

Safety and Handling of this compound

Organotin compounds, including this compound, are toxic and require careful handling.[2][3] It is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[2]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[12] All waste materials should be disposed of in accordance with local, state, and federal regulations.[2]

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] If ingested, seek immediate medical attention.[2][11]

The self-validating nature of these protocols lies in the consistent analytical data obtained for the product when the synthesis is performed correctly and the predictable reactivity in subsequent applications like the Stille coupling.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to act as a hydroxymethyl anion equivalent provides a reliable method for introducing this important functional group. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development, particularly in the synthesis of complex molecules for the pharmaceutical industry.

References

- This compound | 27490-33-1 - Benchchem. (n.d.).

- This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. (n.d.).

- This compound | 27490-33-1 | FT154075 - Biosynth. (n.d.).

- CAS 27490-33-1: 1-(Tributylstannyl)methanol - CymitQuimica. (n.d.).

- This compound 95% | CAS: 27490-33-1 | AChemBlock. (n.d.).

- CAS No : 27490-33-1| Chemical Name : this compound | Pharmaffiliates. (n.d.).

- What is the synthesis and purification method of this compound? - FAQ. (n.d.).

- This compound for Organic Synthesis and Polymers. (2025, October 24).

- tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.).

- Buy this compound | 27490-33-1 - Smolecule. (n.d.).

- Seitz, D. E., & Zapata, A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.

- FT154075 - Safety Data Sheet. (2022, April 26).

- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).

- Efficient Synthesis of Derivatives of Tributylstannylmethanol - ResearchGate. (2006, December 5).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- Tributylstannyliodomethane - CymitQuimica. (2023, March 12).

- Spectral Information - PubChem - NIH. (2017, August 31).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. CAS 27490-33-1: 1-(Tributylstannyl)methanol | CymitQuimica [cymitquimica.com]

- 4. This compound 95% | CAS: 27490-33-1 | AChemBlock [achemblock.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound for Organic Synthesis and Polymers [hzsqchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. biosynth.com [biosynth.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. fishersci.fr [fishersci.fr]

- 12. static.cymitquimica.com [static.cymitquimica.com]

(Tributylstannyl)methanol molecular weight

An In-Depth Technical Guide to (Tributylstannyl)methanol for Advanced Synthesis

Introduction

The Role of Organostannanes in Modern Synthesis

Organostannane compounds, which are defined by the presence of at least one tin-carbon bond, have become essential tools in modern organic synthesis.[1] Their rise to prominence is closely linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction.[1] This powerful method for forming carbon-carbon bonds enables the coupling of organostannanes with various organic halides and triflates, providing a pathway to complex molecules like pharmaceuticals and natural products.[1] Beyond cross-coupling, organostannanes are valuable in radical chemistry and transmetalation reactions, highlighting their versatility.[1]

This compound: A Versatile Hydroxymethyl Anion Synthon

This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless to pale yellow oil that uniquely combines a nucleophilic tributylstannyl group with a functional hydroxymethyl group.[1][2][3] This structure makes it a highly effective and storable hydroxymethyl anion equivalent. Its primary utility is in the direct introduction of a hydroxymethyl (-CH₂OH) group into organic molecules, a crucial transformation in synthetic chemistry.[1] This capability is most notably exploited in palladium-catalyzed Stille cross-coupling reactions, where the tributylstannyl moiety facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, forming a new carbon-carbon bond.[1]

Physicochemical Properties and Data

This compound is an organotin compound that requires careful handling due to its toxicity.[2][4] It is typically stored under refrigeration and away from moisture to prevent degradation.[5] Its solubility in common organic solvents like chloroform and dichloromethane makes it compatible with a wide range of reaction conditions.[6]

| Property | Value | Source(s) |

| Molecular Weight | 321.09 g/mol | [1][5][7] |

| Chemical Formula | C₁₃H₃₀OSn | [1][2][8] |

| CAS Number | 27490-33-1 | [1][2][8] |

| Appearance | Colorless to yellowish oil/liquid | [1][2][3][5] |

| Boiling Point | 110 °C @ 0.01 Torr | [3][6] |

| Storage Conditions | 2-8°C Refrigerator or < -15°C, Keep Dry | [5] |

| Solubility | Chloroform, Dichloromethane | [6] |

| InChI Key | MKBQBFPNTLPOIV-UHFFFAOYSA-N | [1][8] |

Synthesis and Purification

Mechanistic Overview

The most common and efficient synthesis of this compound involves the in situ generation of tributylstannyllithium, which then acts as a nucleophile, attacking an electrophilic formaldehyde source like paraformaldehyde. The process begins with the deprotonation of diisopropylamine by n-butyllithium to form lithium diisopropylamide (LDA). Tributyltin hydride is then deprotonated by LDA to generate the highly reactive tributylstannyllithium. This potent nucleophile subsequently adds to paraformaldehyde, and an aqueous workup yields the final this compound product. The entire reaction must be conducted under a strictly inert atmosphere to prevent the oxidation of the reagents and intermediates.[9][10][11]

Detailed Experimental Protocol

This protocol is adapted from established procedures, such as those published in Organic Syntheses.[11]

Materials and Equipment:

-

Three-necked, round-bottomed flask (500 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel, rubber septa, and argon inlet adapter

-

Syringes

-

Diisopropylamine (distilled from CaH₂)

-

Anhydrous tetrahydrofuran (THF, distilled from sodium benzophenone ketyl)

-

n-Butyllithium (1.6 M in hexane), titrated

-

Tributyltin hydride (freshly prepared or commercial)

-

Paraformaldehyde (dried over P₂O₅)

-

Petroleum ether, water, saturated sodium chloride solution

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the dry glassware under a positive pressure of argon. This inert atmosphere is critical to prevent the reaction of the lithium reagents and tin hydride with atmospheric oxygen and moisture.

-

LDA Formation: Charge the flask with diisopropylamine (13.7 mL, 0.098 mol) and anhydrous THF (120 mL).[10][11] Cool the solution in an ice-water bath. Add n-butyllithium (58.4 mL of 1.60 M solution, 0.093 mol) dropwise via syringe over 15 minutes.[10][11] Stir for 30 minutes. The formation of LDA creates a strong, non-nucleophilic base necessary for the next step.

-

Tributylstannyllithium Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL).[10][11] Add this solution dropwise to the cold LDA solution via the dropping funnel over 50 minutes.[11] Stir for an additional 30 minutes. The deprotonation of the tin hydride is rapid and yields the key nucleophile.

-

Reaction with Paraformaldehyde: Add paraformaldehyde (3.57 g, 0.119 mol) to the reaction mixture in one portion.[10][11] Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The heterogeneous mixture should become a clear, colorless solution, indicating the completion of the reaction.[11]

-

Workup and Extraction: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL).[10][11] Separate the aqueous layer and extract it once more with petroleum ether (150 mL).[11] The use of a nonpolar solvent like petroleum ether ensures the organometallic product remains in the organic phase.

-

Final Wash and Drying: Combine the organic layers and wash with saturated sodium chloride solution (200 mL) to remove residual water.[11] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10][11] This yields approximately 30 g of this compound as a colorless oil.[10][11] The crude product is often pure enough for subsequent use.[10]

-

Purification (Optional): If higher purity is required, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[11]

Caption: Synthetic workflow for this compound.

Core Applications in Organic Synthesis

The Stille Cross-Coupling Reaction

The most significant application of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a C-C bond by coupling the stannane with an organic electrophile (R-X), such as an aryl or vinyl halide/triflate. In this context, this compound effectively transfers its hydroxymethyl group to the electrophile, resulting in the product R-CH₂OH. This transformation is highly valued for its functional group tolerance and reliability.[1]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile, forming a Pd(II) complex.

-

Transmetalation: The organostannane, this compound, transfers its hydroxymethyl group to the palladium center, displacing the halide/triflate and forming a new Pd(II)-CH₂OH complex. The tributyltin halide is released as a byproduct.

-

Reductive Elimination: The coupled product, R-CH₂OH, is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Other Synthetic Applications

-

Functional Group Interconversions: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivative, providing access to other important functional groups.[1]

-

Radical-Mediated Transformations: The relatively weak tin-carbon bond allows this compound to participate in radical chemistry.[1]

-

Synthesis of Derivatives: It serves as a precursor for other useful reagents, such as tributyl[(methoxymethoxy)methyl]stannane, which is also a hydroxymethyl anion equivalent but with a protected alcohol.[9][11]

Handling, Safety, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood.

-

Toxicity: It is toxic if swallowed (H301) and harmful in contact with skin (H312).[4][12] It also causes skin and serious eye irritation (H315, H319).[4][12] Prolonged or repeated exposure can cause damage to organs.[12]

-

Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects (H410).[4][12] Release to the environment must be strictly avoided.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale.[12] Keep the container tightly closed when not in use.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][12]

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry, providing a reliable and efficient method for introducing the hydroxymethyl group. Its primary role as a hydroxymethyl anion equivalent in Stille cross-coupling reactions has cemented its importance in the synthesis of complex molecules for research, drug development, and materials science. While its utility is immense, the inherent toxicity of organotin compounds necessitates rigorous safety protocols during handling and disposal to ensure the protection of both researchers and the environment.

References

-

CAS No : 27490-33-1| Chemical Name : this compound | Pharmaffiliates. [Link]

-

This compound | CAS 27490-33-1 - Matrix Fine Chemicals. [Link]

-

TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE - Organic Syntheses Procedure. [Link]

-

Efficient Synthesis of Derivatives of Tributylstannylmethanol - Synthetic Communications. [Link]

-

This compound - [T15786] - Synthonix. [Link]

-

This compound | CAS#:1133932-08-7 | Chemsrc. [Link]

-

This compound - LookChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 27490-33-1: 1-(Tributylstannyl)methanol | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound 95% 27490-33-1 | Chempure [chempure.in]

- 8. This compound | CAS 27490-33-1 [matrix-fine-chemicals.com]

- 9. Buy this compound | 27490-33-1 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. biosynth.com [biosynth.com]

(Tributylstannyl)methanol: A Comprehensive Technical Guide for Researchers in Synthetic Chemistry

This technical guide offers an in-depth exploration of (Tributylstannyl)methanol, a pivotal organotin compound in modern synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physical properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Value of this compound in Synthesis

This compound, systematically named this compound and also known as tributyl(hydroxymethyl)stannane, is a unique bifunctional reagent. Its structure, featuring a nucleophilic tributyltin moiety covalently bonded to a hydroxymethyl group, provides a versatile platform for a variety of chemical transformations.[1] The primary synthetic utility of this compound lies in its function as a stable and manageable hydroxymethyl anion equivalent, a traditionally challenging synthon to handle directly. This attribute is particularly valuable in palladium-catalyzed cross-coupling reactions, enabling the direct installation of a hydroxymethyl group onto diverse organic frameworks. Such a transformation is of high strategic importance in the synthesis of complex natural products and biologically active molecules.

Core Physical and Chemical Properties

A comprehensive understanding of a reagent's physical characteristics is fundamental to its effective and safe application in the laboratory. The following table consolidates the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 27490-33-1 |

| Chemical Formula | C₁₃H₃₀OSn |

| Molecular Weight | 321.09 g/mol |

| Appearance | Colorless to light yellow, clear oily liquid |

| Boiling Point | 110 °C at 0.01 mmHg |

| Density | 1.127 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.489 |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane |

| pKa (Predicted) | 15.10 ± 0.10 |

Synthesis of this compound: A Detailed Experimental Protocol

The most prevalent and reliable synthesis of this compound involves the reaction of tributyltin hydride with paraformaldehyde, facilitated by a strong base such as lithium diisopropylamide (LDA). This procedure provides a direct and efficient route to the target compound.

Conceptual Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Inert Atmosphere: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous tetrahydrofuran (THF).

-

Formation of LDA: Cool the flask in an ice-water bath. Slowly add 1.60 M n-butyllithium in hexanes (58.4 mL, 0.093 mol) over 15 minutes.

-

Addition of Tributyltin Hydride: To the freshly prepared LDA solution, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction with Paraformaldehyde: After stirring for 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight. The solution should become clear and colorless.

-

Workup: Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the organic phase with 150 mL of saturated sodium chloride solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield approximately 30 g of this compound as a colorless, oily liquid. The crude product is often of sufficient purity for subsequent reactions.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed. This is achieved by dissolving the crude product in acetonitrile and washing with hexane to extract nonpolar impurities. The hexane layer can be analyzed by ¹¹⁹Sn NMR and GC-MS to identify any byproducts. The primary product in the acetonitrile layer can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-tin bond.

Logical Relationship of this compound in a Stille Coupling Reaction

Caption: Role of this compound in Stille cross-coupling.

-

Stille Cross-Coupling: this compound is a key reagent in palladium-catalyzed Stille cross-coupling reactions, where it transfers its hydroxymethyl group to an organic halide or triflate. This reaction is instrumental in the synthesis of primary alcohols and has been applied in the development of novel carbapenem antibiotics.

-

Functional Group Interconversions: The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This allows for the generation of other valuable tributylstannyl-containing building blocks.

-

Precursor to Other Reagents: It serves as a precursor for tributyl[(methoxymethoxy)methyl]stannane, another useful hydroxymethyl anion equivalent, through reaction with dimethoxymethane in the presence of a Lewis acid.

Safety, Handling, and Storage

Organotin compounds, including this compound, are toxic and require careful handling to minimize exposure.

-

Toxicity: This compound is toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention if necessary.

-

Storage: Store in a cool, dry, and dark environment, away from heat, light, and moisture. It should be kept in a tightly sealed container under an inert atmosphere to maintain its stability and prevent degradation.

References

-

SACHSEN LABS. This compound for Organic Synthesis and Polymers. [Link]

-

LookChem. This compound. [Link]

Sources

(Tributylstannyl)methanol: A Comprehensive Technical Guide for Advanced Organic Synthesis

Introduction: The Unique Duality of a Versatile Reagent

(Tributylstannyl)methanol (C₁₃H₃₀OSn) is a cornerstone organometallic reagent in modern organic synthesis, valued for its unique bifunctional nature.[1] Its structure, featuring a nucleophilic tributylstannyl group covalently bonded to a hydroxymethyl moiety, provides a stable and versatile platform for introducing the hydroxymethyl group into complex organic frameworks.[1][2] This guide offers an in-depth exploration of its synthesis, properties, and critical applications, with a focus on the mechanistic rationale that empowers researchers in drug development and materials science. The primary utility of this compound lies in its function as a robust hydroxymethyl anion equivalent, a synthon that is otherwise synthetically challenging to handle due to its inherent instability.[1] This capability is most prominently leveraged in palladium-catalyzed cross-coupling reactions, enabling the direct and efficient formation of carbon-carbon bonds.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. This compound is typically a colorless to light yellow, oily liquid, soluble in common organic solvents like chloroform and dichloromethane.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27490-33-1 | [1] |

| Molecular Formula | C₁₃H₃₀OSn | [1][3] |

| Molecular Weight | 321.09 g/mol | [1][3] |

| Appearance | Colorless to light yellow oily liquid | [3][5] |

| Boiling Point | 110 °C @ 0.01 mmHg (0.01 Torr) | [3][4] |

| Density | ~1.16-1.175 g/cm³ | [5][6] |

| Solubility | Soluble in chloroform, dichloromethane | [3][4] |

| pKa (Predicted) | 15.10 ± 0.10 | [3][4] |

| Storage Conditions | Store at < -15°C, keep dry | [7] |

Spectroscopic Data (¹H NMR):

-

¹H NMR (300 MHz, CDCl₃) δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5).[8]

Synthesis and Purification: A Validated Protocol

The most reliable and widely cited synthesis of this compound involves the reaction of tributyltin hydride with a formaldehyde source, mediated by a strong, non-nucleophilic base.[2][9] The causality behind this choice is the in-situ generation of a tributylstannyl anion, which then acts as a potent nucleophile.

Causality of Experimental Design:

-

Inert Atmosphere: Organotin compounds, particularly tin hydrides and anions, are highly susceptible to oxidation.[1] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the formation of tin oxide byproducts and ensure high yields.

-

Anhydrous Conditions: The use of anhydrous solvents (e.g., distilled THF) and reagents is mandatory.[8] The tributylstannyl anion and the n-butyllithium used to generate the base (LDA) are extremely reactive towards protic sources like water.

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. It is strong enough to deprotonate tributyltin hydride but is sterically hindered, which minimizes competitive nucleophilic attack on the formaldehyde source.

-

Work-up Procedure: The aqueous work-up serves to quench any remaining reactive species. Washing with brine (saturated sodium chloride solution) helps to break up emulsions and remove water from the organic layer before the final drying step.[8][9]

Detailed Laboratory Synthesis Protocol

This protocol is adapted from a standard, peer-reviewed procedure.[8]

-

Apparatus Setup: Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stir bar, an argon inlet adapter, and a rubber septum. Ensure all glassware is oven-dried and assembled under a positive pressure of argon.[8]

-

Base Preparation: Charge the flask with anhydrous tetrahydrofuran (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the flask to 0 °C using an ice-water bath.[8]

-

Anion Generation: Slowly add a 1.60 M solution of n-butyllithium in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes. After the addition is complete, stir the resulting LDA solution for 30 minutes at 0 °C.[8][9]

-

Stannyl Anion Formation: In a separate flask, prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the LDA mixture over 50 minutes at 0 °C.[8]

-

Reaction with Formaldehyde: After stirring for an additional 30 minutes, add dry paraformaldehyde (3.57 g, 0.119 mol) in one portion. Remove the ice bath and allow the reaction mixture to stir for 3 hours at room temperature, during which it should become a clear, colorless solution.[8][9]

-

Work-up and Extraction: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL). Separate the aqueous layer and extract it once more with petroleum ether (150 mL).[8]

-

Final Wash and Drying: Combine the organic layers and wash with saturated sodium chloride solution (200 mL). Dry the organic phase over anhydrous sodium sulfate.[8][9]

-

Isolation: Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (~30 g).[8]

Purification

The crude product is often of sufficient purity for subsequent reactions.[8][9] If higher purity is required, the compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[8]

Caption: Workflow for the synthesis of this compound.

Core Application: The Hydroxymethyl Anion Equivalent in Stille Cross-Coupling

The paramount application of this compound is its role as a stable and effective hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.[1] This transformation enables the direct installation of a primary alcohol, a versatile functional handle, onto various organic electrophiles (e.g., aryl/vinyl halides or triflates).[1] This method is pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals like carbapenem antibiotics.[1][3][9]

Mechanistic Rationale (Stille Coupling): The catalytic cycle of the Stille reaction is a well-established, self-validating system.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: This is the key step where the organostannane transfers its organic group to the palladium center. The tributylstannyl moiety of this compound facilitates the transfer of the hydroxymethyl group (-CH₂OH) to the Pd(II) complex, displacing the halide/triflate and forming a diorganopalladium(II) intermediate. A tin halide salt is generated as a byproduct.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R-CH₂OH) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Stille reaction using this compound.

Stereochemical Integrity

A noteworthy aspect for advanced applications is the stereochemical outcome. Studies using enantiomerically pure (S)-tributylstannyl[D₁]methanol have demonstrated that the chiral methyl group is transferred in Stille couplings with retention of configuration.[1][10] This high-fidelity transfer underscores the robustness of the reaction mechanism and its utility in stereospecific synthesis.[10]

Further Synthetic Utility and Reactions

Beyond its flagship role in Stille couplings, this compound is a versatile intermediate.

-

Functional Group Interconversions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1]

-

Protecting Group Chemistry: The hydroxyl group can be protected, for instance, through methoxymethylation using dimethoxymethane and an acid catalyst, to generate reagents like tributyl[(methoxymethoxy)methyl]stannane.[2][8] This derivative also serves as a hydroxymethyl anion equivalent.[8]

-

Materials Science: It can serve as a modifier or initiator for the synthesis of organotin polymers, imparting properties such as enhanced thermal stability or chemical resistance.[3]

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. Organotin compounds are toxic and require careful handling.

-

Toxicity: this compound is toxic if swallowed and harmful in contact with skin.[5] It causes skin and serious eye irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and any contact with skin or eyes.[7]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at low temperatures (< -15 °C) to prevent degradation.[7]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous chemical waste.[5] Avoid release to the environment.[5]

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its unique structure allows it to function as a stable and reliable hydroxymethyl anion equivalent, most notably in the powerful Stille cross-coupling reaction. The well-understood and predictable reactivity, coupled with established protocols for its synthesis and handling, ensures its continued and impactful application in the development of novel pharmaceuticals, natural products, and advanced materials.

References

- This compound | 27490-33-1. Benchchem.

- This compound for Organic Synthesis and Polymers. SACH.

- What is the synthesis and purification method of this compound? - FAQ. BOC Sciences.

- tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure.

- Buy this compound | 27490-33-1. Smolecule.

- FT154075 - Safety D

- This compound | 27490-33-1. TCI (Shanghai) Development Co., Ltd.

- This compound CAS#: 27490-33-1. ChemicalBook.

- Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.

- This compound CAS#: 27490-33-1. ChemicalBook.

- This compound | 27490-33-1 | FT154075. Biosynth.

- Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthesis.

- SAFETY D

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 27490-33-1 [smolecule.com]

- 3. This compound for Organic Synthesis and Polymers [hzsqchem.com]

- 4. This compound CAS#: 27490-33-1 [chemicalbook.com]

- 5. This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Synthesis of (Tributylstannyl)methanol

This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless, oily organotin compound that has carved a significant niche in organic synthesis.[1][2][3] Its structure uniquely combines a reactive tributylstannyl group with a versatile primary alcohol functional group.[1][4] This arrangement makes it an invaluable reagent, primarily serving as a stable and effective hydroxymethyl anion equivalent (⁻CH₂OH).[1] The direct use of the hydroxymethyl anion is synthetically challenging due to its inherent instability; this compound provides a practical solution, enabling the direct introduction of a hydroxymethyl group onto various organic scaffolds.[1]

This functionality is most prominently exploited in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][4] Its application extends to the synthesis of complex molecules, including pharmaceuticals like novel carbapenem antibiotics, and natural products.[2][5] This guide provides a detailed examination of the principal synthetic pathways to this compound, offering field-proven protocols, mechanistic insights, and characterization data for researchers in chemistry and drug development.

Primary Synthesis Pathway: Nucleophilic Addition of Tributylstannyl Anion to Formaldehyde

The most robust and widely documented method for preparing this compound involves the reaction of a tributylstannyl anion with a formaldehyde source, typically paraformaldehyde or polyoxymethylene.[5][6][7] The core of this strategy is the in situ generation of a highly nucleophilic tributylstannyl lithium or a related stannyl anion from tributyltin hydride.[7][8]

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, tributyltin hydride (Bu₃SnH), a compound with a relatively weak Sn-H bond, is deprotonated by a strong, non-nucleophilic base.[9][10] Lithium diisopropylamide (LDA), generated from diisopropylamine and n-butyllithium, is commonly employed for this purpose.[5][7] This acid-base reaction forms the highly reactive tributylstannyl lithium (Bu₃SnLi) intermediate.

In the second step, the nucleophilic tin atom of Bu₃SnLi attacks the electrophilic carbonyl carbon of formaldehyde (released from the depolymerization of paraformaldehyde). This nucleophilic addition results in the formation of a lithium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final product, this compound. The entire process must be conducted under strictly anhydrous and inert conditions, as organolithium and stannyl anion intermediates react readily with water and atmospheric oxygen.[11][12]

Caption: Mechanism of this compound synthesis from Tributyltin Hydride.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[7]

Equipment:

-

A 500-mL, three-necked, round-bottomed flask, oven-dried.

-

Magnetic stirring bar.

-

Rubber septa for all necks.

-

An argon or nitrogen inlet adapter.

-

A 150-mL, pressure-equalizing dropping funnel, oven-dried and fitted with a septum.

-

Syringes for liquid transfer.

-

Ice-water bath.

Reagents:

-

Diisopropylamine (13.7 mL, 0.098 mol), distilled from calcium hydride.

-

Anhydrous tetrahydrofuran (THF, 170 mL), distilled from sodium benzophenone ketyl.[7]

-

n-Butyllithium (1.60 M in hexane, 58.4 mL, 0.093 mol).

-

Tributyltin hydride (24.75 g, 0.0850 mol), freshly prepared or purchased.[7]

-

Paraformaldehyde (3.57 g, 0.119 mol), dried over P₂O₅.[7]

-

Petroleum ether (650 mL).

-

Water (300 mL).

-

Saturated sodium chloride solution (200 mL).

-

Anhydrous sodium sulfate.

Procedure:

-

Apparatus Setup: Assemble the dried three-necked flask with the magnetic stirrer, argon inlet, and dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

LDA Formation: Charge the flask with diisopropylamine and 120 mL of anhydrous THF. Cool the flask in an ice-water bath. Add the n-butyllithium solution dropwise via syringe over 15 minutes. Stir the resulting solution for 30 minutes in the ice bath.

-

Tributylstannyl Lithium Formation: Prepare a solution of tributyltin hydride in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold LDA solution over approximately 50 minutes.[7]

-

Reaction with Paraformaldehyde: After stirring the stannyl lithium solution for an additional 30 minutes in the ice bath, add the dried paraformaldehyde in one portion. Remove the ice bath and allow the mixture to stir for 3 hours at room temperature. The heterogeneous yellow mixture should become a clear, colorless solution.[7]

-

Workup and Extraction: Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and extract it with an additional 150 mL of petroleum ether.[7]

-

Isolation: Combine the organic layers and wash with 200 mL of saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This typically affords approximately 30 g of this compound as a colorless oil.[7]

Purification and Data

The crude product is often of sufficient purity for subsequent reactions.[5][7] However, if higher purity is required, it can be achieved by column chromatography on silica gel using an eluent such as 5-10% ethyl acetate in hexane.[7]

| Parameter | Value/Condition | Source |

| Starting Material | Tributyltin Hydride | [7][8] |

| Reagents | n-BuLi, Diisopropylamine, Paraformaldehyde | [5][7] |

| Solvent | Anhydrous THF | [7] |

| Temperature | 0 °C to Room Temperature | [7] |

| Typical Yield | ~80-95% | [6] |

Alternative Synthetic Routes

While the hydride method is prevalent, other pathways offer alternative entry points to this compound, which can be advantageous depending on the availability of starting materials.

Transmetallation/Substitution from Tributyltin Halides

This approach involves a substitution reaction where a suitable hydroxymethyl nucleophile displaces a halide from a tributyltin halide, such as tributyltin chloride (Bu₃SnCl).[1][4]

Mechanistic Rationale: The reaction can be conceptualized similarly to a Grignard reaction.[4][11] A hydroxymethyl anion equivalent, such as that generated from paraformaldehyde and a strong base, can act as a nucleophile.[1] Alternatively, a transmetallation can be performed using a pre-formed hydroxymethyl organometallic reagent. The reaction is driven by the formation of a stable salt (e.g., LiCl or MgClX). Careful control of stoichiometry and temperature is necessary to prevent the formation of unwanted byproducts like dibutyltin oxides.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound for Organic Synthesis and Polymers [hzsqchem.com]

- 3. CAS 27490-33-1: 1-(Tributylstannyl)methanol | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 27490-33-1 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 11. cerritos.edu [cerritos.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

(Tributylstannyl)methanol: A Comprehensive Technical Guide to its Mechanism of Action and Synthetic Utility

Introduction

(Tributylstannyl)methanol, a unique organometallic compound with the chemical formula C₁₃H₃₀OSn, stands as a cornerstone reagent in modern organic synthesis.[1] Its structure, featuring a reactive tributylstannyl group bonded to a functional hydroxymethyl moiety, provides a powerful and versatile platform for constructing complex molecular architectures.[1][2] This guide offers an in-depth exploration of the synthesis, core reactivity, and mechanistic pathways of this compound. Its primary role is to function as a stable and effective hydroxymethyl anion equivalent, a critical synthon for introducing primary alcohol functionalities. This capability is most prominently harnessed in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.[1][3] Furthermore, the inherent properties of the tin-carbon bond allow its participation in radical-mediated transformations, expanding its synthetic repertoire. This document will elucidate the causality behind its reactivity, present detailed experimental protocols, and provide a robust framework for its safe and effective application in a research setting.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and the integrity of experimental outcomes.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 27490-33-1 | [4][5] |

| Molecular Formula | C₁₃H₃₀OSn | [2][4] |

| Molecular Weight | 321.09 g/mol | [2][4] |

| Appearance | Colorless to light yellow oily liquid | [2][4][6] |

| Boiling Point | 110 °C @ 0.01 mmHg (Torr) | [2][4][5] |

| Specific Gravity | 1.16 (20/20) | [2][5] |

| Flash Point | 145 °C | [2][5] |

| Purity | ≥95.0% | [2][5] |

| Solubility | Soluble in organic solvents (chloroform, dichloromethane, THF) | [3][4] |

Toxicology and Safe Handling

This compound, like most organotin compounds, exhibits significant toxicity and requires stringent safety protocols.

-

Toxicity: The compound is toxic if swallowed (H301) and harmful in contact with skin (H312).[5][7] It causes skin and serious eye irritation.[5] Exposure can occur through both inhalation and skin absorption.[1]

-

Environmental Hazard: It is classified as very toxic to aquatic life with long-lasting effects (H410).[5][7] Extreme care must be taken to avoid environmental release.[4]

-

Reactivity Hazards: this compound is sensitive to air, moisture, light, and heat.[2][4] It must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and oxidation, which can compromise purity and lead to irreproducible results.[1][2]

Mandatory Handling Procedures:

-

Inert Atmosphere: All manipulations must be conducted using standard air-free techniques, such as a Schlenk line or a glovebox.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][7]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert gas in a cool (<15°C), dry, and dark environment, away from heat sources.[2][4]

-

Disposal: Dispose of waste in accordance with approved hazardous waste disposal protocols.[5]

Synthesis and Purification

The reliable synthesis of this compound is critical for its application. The most prevalent and well-documented method involves the reaction of tributyltin hydride with a formaldehyde source, mediated by a strong, non-nucleophilic base.[2][3]

Experimental Protocol: Synthesis via Tributyltin Hydride and Paraformaldehyde

This procedure is adapted from established literature methods and demonstrates the generation of a reactive tin anion that subsequently attacks the formaldehyde source.[2][3]

Materials:

-

Diisopropylamine (0.098 mol)

-

Anhydrous Tetrahydrofuran (THF) (170 mL total)

-

n-Butyllithium (1.60 M in hexane, 0.093 mol)

-

Tributyltin hydride (0.0850 mol)

-

Paraformaldehyde (polyoxymethylene), dried (0.119 mol)

-

Petroleum ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Flask Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried.

-

Base Formation (LDA): Charge the flask with diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

-

Slowly add n-butyllithium (58.4 mL, 0.093 mol) to the stirred solution via syringe over 15 minutes. The formation of lithium diisopropylamide (LDA) will occur.

-

Tin Anion Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at 0 °C over 30-50 minutes.[3][8] This step deprotonates the tributyltin hydride to generate the highly nucleophilic tributylstannyl anion (Bu₃Sn⁻).

-

Reaction with Formaldehyde: After stirring for 30 minutes at 0 °C, add the paraformaldehyde (3.57 g, 0.119 mol) to the reaction mixture in one portion.[3]

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring until the solution becomes clear and colorless.

-

Workup: Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the combined organic layers with 150-200 mL of saturated sodium chloride solution.[3][8]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (approx. 30 g).[3][8]

Purification: The crude product is often of sufficient purity for direct use.[3] For applications requiring higher purity, impurities can be removed by dissolving the crude product in acetonitrile and washing with hexane.[3]

Core Reactivity and Mechanistic Principles

The utility of this compound stems from the unique properties of its tin-carbon (Sn-C) bond and the presence of the hydroxyl group.

-

Hydroxymethyl Anion Equivalent: Its most significant role is providing a stable, storable source of the hydroxymethyl anion synthon (⁻CH₂OH).[1][2] In palladium-catalyzed reactions, the tributylstannyl group facilitates the transfer of the hydroxymethyl moiety to an organic electrophile, forming a new C-C bond and installing a versatile primary alcohol.[1]

-

Dual Electronic Character: The molecule exhibits both nucleophilic and electrophilic properties. The lone pair of electrons on the oxygen atom can act as a nucleophile, while the tin atom serves as an electrophilic center during the crucial transmetalation step in cross-coupling reactions.[1]

-

The Tin-Carbon Bond: The Sn-C bond is relatively weak and highly covalent. This weakness facilitates two key mechanistic pathways:

Mechanism of Action in Key Synthetic Transformations

Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is the archetypal application of this compound, enabling the hydroxymethylation of various organic halides and triflates.[1][2] The reaction proceeds via a well-established catalytic cycle.

The Catalytic Cycle:

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (R-X) to a palladium(0) complex, typically [Pd(PPh₃)₄]. This forms a square planar palladium(II) intermediate. This step is often rate-determining.[2][10]

-

Transmetalation: this compound transfers its hydroxymethyl group to the palladium(II) center, displacing the halide (X). This occurs via an associative mechanism, forming a new Pd-CH₂OH bond and generating a tributyltin halide (Bu₃Sn-X) byproduct.[2][10]

-

Reductive Elimination: The final step involves the reductive elimination of the desired product (R-CH₂OH) from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10] The stereochemical configuration of the reactants is typically retained throughout the cycle.[2]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical-Mediated Transformations

While less common for this compound itself compared to tributyltin hydride, the principles of organotin radical chemistry apply. The relatively weak Sn-H bond in tributyltin hydride (74 kcal/mol) allows for easy homolytic cleavage to initiate radical processes; the Sn-C bond in this compound can participate similarly, especially in propagation steps or if targeted for cleavage.[1][11]

Generic Radical Chain Mechanism:

-

Initiation: A radical initiator (e.g., AIBN) thermally decomposes to form initiator radicals. These radicals abstract a hydrogen atom from a trace amount of tributyltin hydride (often present as an impurity or added intentionally) to generate the chain-propagating tributyltin radical (Bu₃Sn•).

-

Propagation: This is a two-step process.

-

The tributyltin radical reacts with a substrate (e.g., an alkyl halide, R-X) to form a stable tributyltin halide and a new carbon-centered radical (R•).[9]

-

This carbon radical (R•) can then undergo various transformations, such as intramolecular cyclization or intermolecular addition to an alkene. The resulting radical can then abstract a hydrogen from tributyltin hydride to form the final product and regenerate the Bu₃Sn• radical, which continues the chain.[9][11]

-

-

Termination: Two radical species combine to end the chain reaction.

Caption: General mechanism for a radical chain dehalogenation.

Applications in Research and Development

The primary value of this compound lies in its ability to facilitate the synthesis of complex, high-value molecules.

-

Pharmaceutical Synthesis: It is a key reagent for preparing novel carbapenem antibiotics, where it enables selective C-C bond formation in heterocyclic precursors.[3][4] It has also been used in the total synthesis of natural products like justicidin B and taiwanin C.[1]

-

Materials Science: Beyond fine chemical synthesis, it can serve as a modifier or initiator for creating specialized organotin polymers, imparting properties like enhanced thermal stability or chemical resistance.[4]

-

Intermediate Synthesis: It is a precursor for other valuable reagents, such as tributyl[(methoxymethoxy)methyl]stannane, another hydroxymethyl anion equivalent with a protected hydroxyl group.[2]

Conclusion

This compound is a powerful synthetic tool whose mechanism of action is centered on the unique reactivity of its tin-carbon bond. Its function as a hydroxymethyl anion equivalent in palladium-catalyzed Stille couplings provides a reliable and stereospecific method for introducing primary alcohols into complex molecules. A comprehensive understanding of its synthesis, handling requirements, and the mechanistic underpinnings of its participation in both polar and radical pathways is essential for leveraging its full potential. By adhering to rigorous safety and handling protocols, researchers can effectively and safely employ this versatile reagent to advance the frontiers of chemical synthesis, drug discovery, and materials science.

References

- Benchchem. (n.d.). This compound | 27490-33-1.

- SACH. (2025, October 24). This compound for Organic Synthesis and Polymers.

- XingChem. (n.d.). What is the synthesis and purification method of this compound? - FAQ.

- Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.

- Smolecule. (n.d.). Buy this compound | 27490-33-1.

- Guidechem. (2021, September 4). How is this compound prepared? - FAQ.

- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound | 27490-33-1.

- Biosynth. (n.d.). This compound | 27490-33-1 | FT154075.

- Seitz, D. E., & Zapata, A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthetic Communications, 13(2), 129-134.

- CymitQuimica. (n.d.). CAS 27490-33-1: 1-(Tributylstannyl)methanol.

- ResearchGate. (n.d.). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.

- ChemicalBook. (2025, July 16). This compound | 27490-33-1.

- Wiley Online Library. (n.d.). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions.

- Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.

- Biosynth. (2022, April 26). FT154075 - Safety Data Sheet.

- IRIS. (n.d.). Journal of Organometallic Chemistry.

- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.

- Guidechem. (n.d.). 27490-33-1 this compound C13H30OSn, Formula,NMR,Boiling Point,Density,Flash Point.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 27490-33-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound for Organic Synthesis and Polymers [hzsqchem.com]

- 5. This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. biosynth.com [biosynth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. iris.unive.it [iris.unive.it]

- 11. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

(Tributylstannyl)methanol reactivity with electrophiles

An In-Depth Technical Guide to the Reactivity of (Tributylstannyl)methanol with Electrophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a unique organotin compound featuring both a nucleophilic hydroxyl group and a versatile tributylstannyl moiety, stands as a cornerstone reagent in modern organic synthesis.[1] Its distinct structural arrangement allows for a dual mode of reactivity, enabling the strategic formation of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound with a range of electrophiles. We will dissect the core principles governing its transformations, from simple functional group interconversions to sophisticated transmetalation and palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with field-proven protocols to offer a comprehensive understanding of this powerful synthetic tool.

Core Principles of Reactivity

This compound (C₁₃H₃₀OSn) is a colorless oil whose synthetic utility is derived from the interplay between its two key functional groups.[1][2] Understanding this dual character is fundamental to predicting and controlling its reactions.

-

Nucleophilicity of the Hydroxyl Group: The lone pairs on the oxygen atom allow it to act as a classic nucleophile. Upon deprotonation with a base, the resulting alkoxide becomes a significantly more potent nucleophile, readily attacking various electrophiles.[1]

-

Reactivity of the Tin-Carbon Bond: The Sn-C bond is the linchpin for many of this reagent's most powerful applications.[3] This bond can be cleaved through:

-

Transmetalation: Exchange with strong organometallic bases, typically organolithium reagents, to generate highly reactive α-alkoxyorganolithium species.[4][5]

-

Palladium-Catalyzed Cross-Coupling: In reactions like the Stille coupling, the tributylstannyl group facilitates the transfer of the hydroxymethyl fragment to an organic halide or triflate.[1][6]

-

-

Lewis Acidity of the Tin Atom: The tin atom can function as a Lewis acid, coordinating intramolecularly to the hydroxyl oxygen. This coordination can lower the activation energy for subsequent transformations by influencing the conformation and electronic properties of the molecule.[1]

Figure 1: Conceptual overview of the primary reactivity modes of this compound.

Reactions at the Hydroxymethyl Moiety

The most direct transformations involve the hydroxyl group. These reactions are analogous to those of simple primary alcohols but are foundational for multi-step syntheses.

Oxidation

The primary alcohol in this compound can be selectively oxidized. The choice of oxidizing agent is critical to control the outcome.[1]

-

To Aldehyde: Oxidation to tributylstannyl-formaldehyde can be achieved using standard reagents.

-

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can push the oxidation to the corresponding carboxylic acid derivative.[1][3]

O-Acylation with Acyl Chlorides

This compound reacts readily with electrophilic acyl chlorides to form tributylstannylmethyl esters.[3] This is a standard nucleophilic addition-elimination reaction where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.[7]

Mechanism: Nucleophilic Addition-Elimination

-

Addition: The lone pair of the hydroxyl oxygen attacks the carbonyl carbon of the acyl chloride.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: A weak base (or the expelled chloride ion) removes the proton from the oxonium ion to yield the final ester product.

Conversion to Halomethyltributyltin

Direct halogenation of the hydroxyl group is inefficient. A more reliable, two-step protocol is employed to convert the alcohol into a versatile halide.[1]

-

Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Nucleophilic Substitution: The resulting tributylstannylmethyl methanesulfonate is then treated with a halide source (e.g., NaI, NaBr) in a polar aprotic solvent. The halide ion displaces the mesylate group via an S_N2 reaction to furnish the desired halomethyltributyltin.[1]

These halogenated products are valuable for subsequently introducing the tributylstannylmethyl group into other molecules.[1]

Transmetalation and α-Alkoxyorganolithium Chemistry

One of the most powerful applications of this compound is its role as a precursor to α-alkoxyorganolithium reagents.[4] This transformation unlocks a potent nucleophile that serves as a hydroxymethyl anion equivalent.[8]

The process involves two key stages: protection and transmetalation.

-

Hydroxyl Protection: The free hydroxyl group is acidic and would be quenched by the organolithium reagent. Therefore, it must first be protected. Common protecting groups include methoxymethyl (MOM) or N,N-diethylcarbamate.[4][8] The MOM group is installed via an acid-catalyzed acetal exchange with dimethoxymethane.[8]

-

Tin-Lithium Exchange: The protected α-alkoxystannane is cooled to a low temperature (typically -78 °C) in an inert solvent like THF. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added. This initiates a transmetalation reaction, where the butyl group from n-BuLi exchanges with the α-alkoxymethyl group on the tin atom.[4][5] The result is a configurationally stable α-alkoxyorganolithium reagent and the inert byproduct, tetrabutyltin.[4]

-

Electrophilic Trapping: The generated α-alkoxyorganolithium is a strong nucleophile and can be trapped in situ with a variety of electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds.[4] Subsequent removal of the protecting group reveals a 1,2-diol product.

This sequence is highly reliable and often proceeds with complete retention of configuration if the α-carbon is a stereocenter.[4]

Figure 2: Workflow for the generation and electrophilic trapping of α-alkoxyorganolithiums.

Palladium-Catalyzed Stille Cross-Coupling

This compound is an excellent nucleophilic partner in Stille cross-coupling reactions, providing a stable and reliable method for introducing a hydroxymethyl group (-CH₂OH).[1] This reaction is prized for its functional group tolerance and stereospecificity.[6][9]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (Bu₃SnCH₂OH) transfers its hydroxymethyl group to the palladium center, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex (R and CH₂OH) couple and are eliminated from the metal center, forming the desired product (R-CH₂OH) and regenerating the Pd(0) catalyst.

This transformation is exceptionally valuable for installing a primary alcohol, which can then be further elaborated.[1]

Experimental Protocols & Data Summary

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[8]

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

Tetrahydrofuran (THF, distilled from sodium benzophenone ketyl)

-

n-Butyllithium (1.6 M in hexane, titrated)

-

Tributyltin hydride (freshly prepared or commercial)

-

Paraformaldehyde (dried over P₂O₅)

-

Petroleum ether, Water, Saturated NaCl solution, Anhydrous Na₂SO₄

Procedure:

-

Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask with a magnetic stir bar, rubber septa, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

-

LDA Formation: Charge the flask with diisopropylamine and dry THF. Cool the flask in an ice-water bath and add n-butyllithium dropwise over 15 minutes. Stir for 30 minutes.

-

Stannyl Anion Formation: Add a solution of tributyltin hydride in THF dropwise to the lithium diisopropylamide (LDA) solution over 50 minutes. Stir for an additional 30 minutes.

-

Reaction with Formaldehyde: Add dried paraformaldehyde to the yellow reaction mixture in one portion. Remove the ice bath and stir for 3 hours at room temperature. The solution should become clear and colorless.

-

Workup: Dilute the reaction mixture with petroleum ether and wash with water. Separate the aqueous phase and extract with petroleum ether. Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting colorless oil can be used without further purification or can be purified by column chromatography on silica gel (eluting with 5–10% ethyl acetate-hexane).[8]

Expert Insight & Trustworthiness: The use of freshly distilled solvents and an inert argon atmosphere is non-negotiable.[1][3] Traces of water or oxygen can lead to the formation of tin oxides, significantly reducing yield and complicating purification.[1] The procedure from Organic Syntheses is peer-reviewed and independently tested, ensuring a high degree of reliability.[8]

Data Summary Table

| Electrophile Class | Reagent Example | Key Conditions | Product Type | Mechanistic Pathway |

| Oxidizing Agents | KMnO₄, CrO₃ | Varies with agent | Aldehyde or Carboxylic Acid | Oxidation |

| Acyl Halides | Acetyl Chloride | Base (e.g., Pyridine), 0°C to RT | Ester | Nucleophilic Addition-Elimination |

| Sulfonyl Halides | Mesyl Chloride | Et₃N, CH₂Cl₂, 0°C | Mesylate (Intermediate) | Nucleophilic Substitution |

| Halide Ions | Sodium Iodide | Acetone, Reflux | Alkyl Halide | S_N2 Substitution |

| Organolithiums | n-Butyllithium | THF, -78°C | α-Alkoxyorganolithium | Transmetalation |

| Aldehydes/Ketones | Benzaldehyde | Via α-alkoxyorganolithium | 1,2-Diol (after deprotection) | Nucleophilic Addition |

| Aryl Halides | Iodobenzene | Pd(PPh₃)₄, Toluene, Heat | Benzyl Alcohol Derivative | Stille Cross-Coupling |

Conclusion

This compound is a remarkably versatile and predictable reagent in the hands of a knowledgeable chemist. Its reactivity is governed by a logical set of principles centered on the hydroxyl group and the tin-carbon bond. By carefully selecting electrophiles, protecting groups, and reaction conditions, researchers can harness this molecule to perform a wide array of synthetic transformations. From simple oxidations to the stereospecific construction of complex carbon skeletons via transmetalation or palladium catalysis, this compound provides reliable and powerful solutions to synthetic challenges. The self-validating nature of the protocols, especially those vetted in publications like Organic Syntheses, ensures that the methodologies described herein are both robust and reproducible, providing a trustworthy foundation for innovation in chemical and pharmaceutical development.

References

-

Library and Archives Canada. (n.d.). PREPARATION AND SYNTHETIC APPLICATIONS OF a-ALKOXYSTANNANES AS PRECURSORS TO. Retrieved from [Link]

-

ResearchGate. (n.d.). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides. Retrieved from [Link]

-

Arkat USA. (n.d.). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Retrieved from [Link]

-

ResearchGate. (n.d.). By Transmetalation. Retrieved from [Link]

-